Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by various factors, including the chemical environment and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure[_{{{CITATION{{{_2{TPA023 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy .... The process may include:
Formation of the triazolopyridazine core through cyclization reactions.
Introduction of the fluorophenyl group at the appropriate position.
Thiolation to introduce the thio group.
Esterification to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like iron or tin chloride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Amines from reduction reactions.
Substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown potential in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
TPA023
Other triazolopyridazine derivatives
Properties
IUPAC Name |
ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-3-13(17(23)24-4-2)25-15-9-8-14-19-20-16(22(14)21-15)11-6-5-7-12(18)10-11/h5-10,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXCUKRGSZDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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